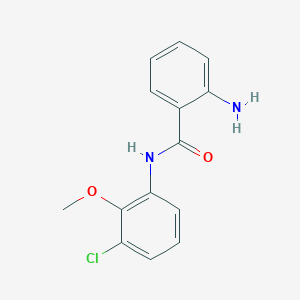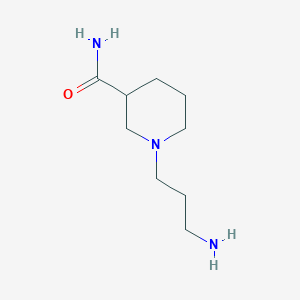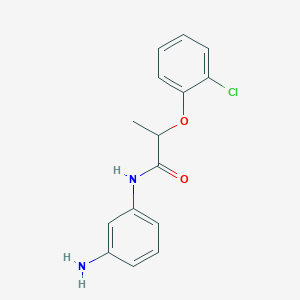
2-溴-5-氟苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O . It is used as an intermediate in pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorobenzohydrazide is represented by the InChI code1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluorobenzohydrazide include a molecular weight of 233.04 . It is a powder that should be stored at room temperature .科学研究应用
合成和表征
- 一种新的腙衍生物 N′-(5-溴-2-羟基亚苄基)-2-氟苯甲酰肼 (BFBH) 的合成和结晶产生了未溶剂化和一水合物形式,其特征在于元素分析、IR 光谱、^1HNMR 光谱和 X 射线单晶结构测定(Xue、Han、Zhao 和 Feng,2011)。
在药物发现中的应用
- 合成了新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-氨基甲酰胺衍生物,并显示出潜在的抗菌活性(Babu、Srinivasulu 和 Kotakadi,2015)。
- 合成了新的苯并噻唑酰腙作为抗癌剂,突出了苯并噻唑衍生物在药物化学中的潜力(Osmaniye、Levent、Karaduman、Ilgın、Özkay 和 Kaplancıklı,2018)。
催化和合成方法
- 使用 Cu(I) 和 Pd(II) 催化剂开发了一种区域选择性分子内芳硫醇化方法,用于从 2-卤代硫脲制备 2-氨基苯并噻唑,展示了先进的合成技术(Sahoo、Banerjee、Chakraborty 和 Patel,2012)。
作用机制
Target of Action
It is known that hydrazone derivatives, to which this compound belongs, have been shown to exhibit interesting biological activities such as antibacterial, antifungal, and antitumor effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other hydrazone derivatives, it is likely that it interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions .
Result of Action
Based on the known biological activities of hydrazone derivatives, it can be inferred that this compound may have potential antibacterial, antifungal, and antitumor effects .
安全和危害
生化分析
Biochemical Properties
2-Bromo-5-fluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways. For instance, 2-Bromo-5-fluorobenzohydrazide can bind to the active site of hydrolases, preventing the substrate from accessing the enzyme and thereby inhibiting its catalytic function . Additionally, it may interact with proteins involved in signal transduction, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of 2-Bromo-5-fluorobenzohydrazide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-5-fluorobenzohydrazide can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluorobenzohydrazide exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, 2-Bromo-5-fluorobenzohydrazide may inhibit oxidoreductases by binding to their active sites, thereby preventing the reduction-oxidation reactions essential for cellular respiration. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorobenzohydrazide have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-Bromo-5-fluorobenzohydrazide can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorobenzohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic effects can be observed, including cellular damage and organ dysfunction. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
2-Bromo-5-fluorobenzohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and overall activity. Additionally, 2-Bromo-5-fluorobenzohydrazide can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolic intermediates.
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluorobenzohydrazide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects. The distribution pattern of 2-Bromo-5-fluorobenzohydrazide is influenced by its chemical properties, including its hydrophobicity and molecular size, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluorobenzohydrazide is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-Bromo-5-fluorobenzohydrazide to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways. The localization within mitochondria, in particular, suggests a role in affecting mitochondrial function and energy metabolism.
属性
IUPAC Name |
2-bromo-5-fluorobenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIUBDBCVUFLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588626 |
Source


|
| Record name | 2-Bromo-5-fluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928327-82-6 |
Source


|
| Record name | 2-Bromo-5-fluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)







![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

